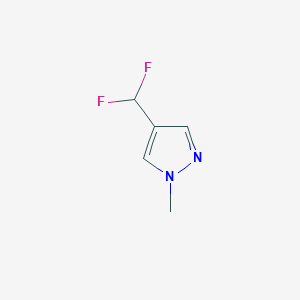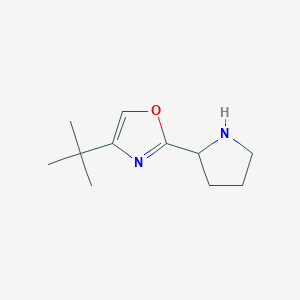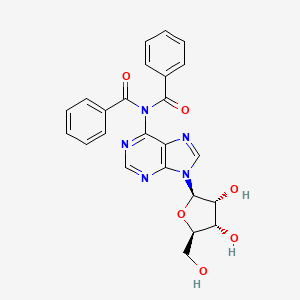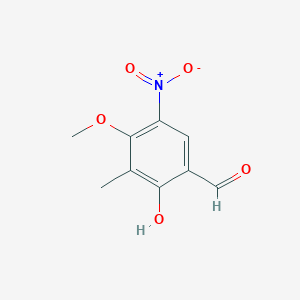
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is an aromatic aldehyde compound with a molecular formula of C9H9NO5. This compound is characterized by the presence of hydroxyl, methoxy, methyl, and nitro functional groups attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde typically involves the nitration of 2-Hydroxy-4-methoxy-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-3-methyl-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect various biochemical pathways and enzyme activities, making the compound useful in research and industrial applications.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
- 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
- 5-Nitrovanillin (4-Hydroxy-3-methoxy-5-nitrobenzaldehyde)
- 2-Hydroxy-5-nitrobenzaldehyde
Uniqueness
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications.
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
2-hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-5-8(12)6(4-11)3-7(10(13)14)9(5)15-2/h3-4,12H,1-2H3 |
InChIキー |
OPCAEUPWHPMXQS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1OC)[N+](=O)[O-])C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


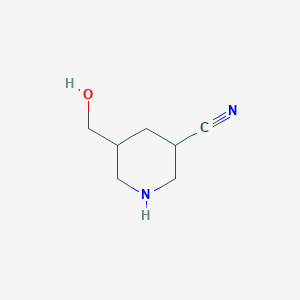
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)


![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)



